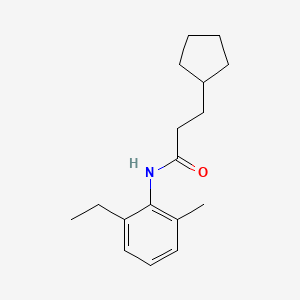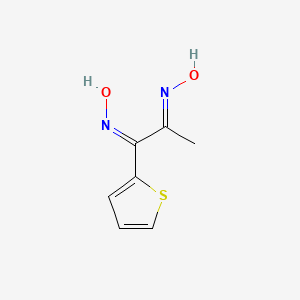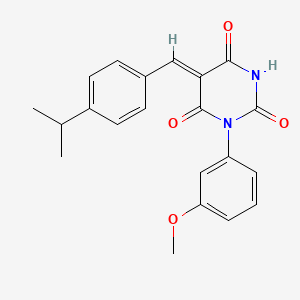
3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it can block the activity of NMDA receptors in the brain.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide has been extensively studied in the field of neuroscience due to its potential applications in the treatment of various neurological disorders. It has been shown to have neuroprotective effects against excitotoxicity, which is the damage caused to neurons due to excessive stimulation by neurotransmitters such as glutamate. 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide can also be used as a tool in the study of NMDA receptor function and its role in synaptic plasticity, learning, and memory.
Wirkmechanismus
3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. By blocking the activity of NMDA receptors, 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide can prevent the influx of calcium ions into neurons, which can lead to excitotoxicity and cell death. This mechanism of action has been implicated in the neuroprotective effects of 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide has been shown to have various biochemical and physiological effects in the brain. It can reduce the release of glutamate and other excitatory neurotransmitters, which can prevent excitotoxicity. 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide can also modulate the activity of other neurotransmitter systems, such as the dopamine and serotonin systems, which can have implications for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide is its specificity for the NMDA receptor, which makes it a useful tool in the study of NMDA receptor function. It can be used to selectively block NMDA receptors and investigate their role in various physiological processes. However, one limitation of 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve complete blockade of NMDA receptors in some experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide. Another direction is the investigation of the neuroprotective effects of 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide in animal models of neurological disorders such as stroke and traumatic brain injury. Finally, the role of 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide in synaptic plasticity, learning, and memory is an area of ongoing research, which could have implications for the development of new treatments for cognitive disorders.
Synthesemethoden
The synthesis of 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide involves the reaction of cyclopentanone with 2-ethyl-6-methylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 3-chloropropanoyl chloride to yield 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-15-10-6-7-13(2)17(15)18-16(19)12-11-14-8-4-5-9-14/h6-7,10,14H,3-5,8-9,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQRDPJSXZWDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6140219.png)
![3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide](/img/structure/B6140222.png)
![N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B6140232.png)
![N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B6140233.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6140235.png)

![tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate](/img/structure/B6140246.png)
![1-cycloheptyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6140249.png)
![2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6140258.png)

![5-(4-chlorobenzylidene)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6140269.png)
![ethyl 3-(3-phenylpropyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6140309.png)
![N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6140311.png)